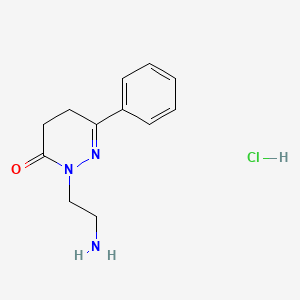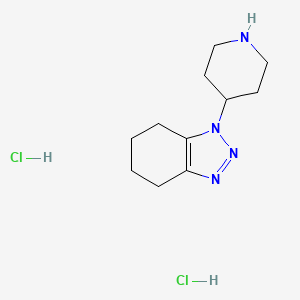
9-benzyl-2,7-dibromo-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2,7-dibromo-9H-carbazole is a chemical compound with the molecular formula C19H13Br2N and a molecular weight of 415.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2 . Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . . The melting point ranges from 161.0 to 165.0 degrees Celsius .Scientific Research Applications
9-benzyl-2,7-dibromo-9H-carbazole has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules such as prostaglandins. In addition, this compound has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Mechanism of Action
The mechanism of action of 9-benzyl-2,7-dibromo-9H-carbazole is not fully understood. However, it is believed that the compound binds to the active site of the target enzyme and prevents it from catalyzing its reaction. This inhibition of the enzyme’s activity results in the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has the potential to inhibit the activity of enzymes involved in the production of inflammatory molecules and melanin. In addition, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
The advantages of using 9-benzyl-2,7-dibromo-9H-carbazole in lab experiments include its low cost and its availability in a variety of forms. In addition, it is relatively stable, making it suitable for a variety of applications. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
For research on 9-benzyl-2,7-dibromo-9H-carbazole include further investigation into its mechanism of action and its potential applications in drug development and organic synthesis. In addition, further research is needed to determine the biochemical and physiological effects of the compound. Finally, further research is needed to explore the potential of this compound as an inhibitor of enzymes involved in the production of inflammatory molecules and melanin.
Synthesis Methods
The synthesis of 9-benzyl-2,7-dibromo-9H-carbazole is achieved through a multi-step process. The first step involves the reaction of 9-bromo-2-methyl-9H-carbazole (9-Br-2-Me-9H-C) with benzyl bromide in the presence of an acid catalyst. This reaction yields 9-benzyl-2-methyl-9H-carbazole (9-Bz-2-Me-9H-C). The second step involves the reaction of 9-Bz-2-Me-9H-C with bromine in the presence of an acid catalyst. This reaction yields this compound (this compound).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
9-benzyl-2,7-dibromocarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQQHWYCZFAJHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)
![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)

![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)


![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)

![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)